molecular formula C12H13BrN2O2 B13815430 tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

Cat. No.: B13815430
M. Wt: 297.15 g/mol
InChI Key: TVAOZGBCQIQOHY-MDZDMXLPSA-N
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Description

(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with tert-butyl cyanoacetate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-bromopyridine-2-carbaldehyde reacts with the active methylene group of tert-butyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(5-chloropyridin-2(1H)-ylidene)-2-cyanoacetate
  • tert-Butyl 2-(5-fluoropyridin-2(1H)-ylidene)-2-cyanoacetate
  • tert-Butyl 2-(5-iodopyridin-2(1H)-ylidene)-2-cyanoacetate

Uniqueness

(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structural properties also make it a valuable compound for developing new materials and biologically active molecules.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9+

InChI Key

TVAOZGBCQIQOHY-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N

Canonical SMILES

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N

Origin of Product

United States

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